molecular formula C5H4ClNO4S2 B1284109 Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate CAS No. 89502-07-8

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1284109
CAS No.: 89502-07-8
M. Wt: 241.7 g/mol
InChI Key: MUCZBASPBXHGJA-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Safety and Hazards

While specific safety data for this compound is not available, compounds containing chlorosulfonyl groups can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or ingested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chlorosulfonyl)-1,3-thiazole-2-carboxylate
  • Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
  • Methyl 5-(sulfamoyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the chlorosulfonyl group on the thiazole ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of chemical and biological molecules.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCZBASPBXHGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567889
Record name Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89502-07-8
Record name Methyl 5-(chlorosulfonyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89502-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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